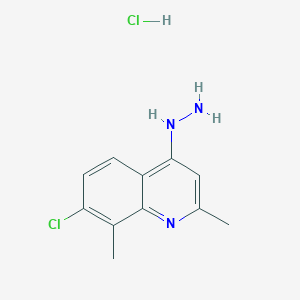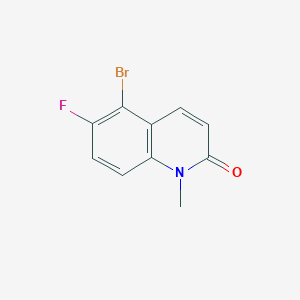
5-Bromo-6-fluoro-2,8-dimethylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-fluoro-2,8-dimethylquinoline is a heterocyclic aromatic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-fluoro-2,8-dimethylquinoline can be achieved through several methods. One common approach involves the condensation of anilines with alkenyl ethers using visible-light photoredox catalysis . This method allows for the synthesis of substituted quinolines under mild conditions with good yields. Another approach involves the reaction of 1-(2-aminophenyl)ethenone with pentane-2,4-dione using catalysts such as 4-toluenesulfonic acid, magnesium chloride, or cupric nitrate at elevated temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of eco-friendly and reusable catalysts, as well as solvent-free reaction conditions, is often employed to meet environmental and safety standards .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-fluoro-2,8-dimethylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and fluorine atoms in the compound can be replaced by other nucleophiles under appropriate conditions.
Electrophilic Substitution: The aromatic ring of the quinoline can undergo electrophilic substitution reactions, such as halogenation and nitration.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives with varying biological activities.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst type play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted quinoline derivatives, while oxidation reactions can produce quinoline N-oxides .
Scientific Research Applications
5-Bromo-6-fluoro-2,8-dimethylquinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents with anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: It serves as a probe for studying biological processes and interactions at the molecular level.
Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Chemical Synthesis: It is employed as an intermediate in the synthesis of complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Bromo-6-fluoro-2,8-dimethylquinoline involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its binding affinity to target proteins and enzymes, leading to the modulation of their activity. The compound can inhibit or activate various biological pathways, depending on its specific structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-6,8-difluoro-2-methylquinoline: Similar in structure but with different substitution patterns, leading to variations in reactivity and biological activity.
7-Bromo-4-chloro-2,8-dimethylquinoline: Contains a chlorine atom instead of fluorine, resulting in different chemical properties and applications.
4-Amino-6,8-difluoro-2-methylquinoline: The presence of an amino group introduces additional reactivity and potential biological activities.
Uniqueness
5-Bromo-6-fluoro-2,8-dimethylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H9BrFN |
|---|---|
Molecular Weight |
254.10 g/mol |
IUPAC Name |
5-bromo-6-fluoro-2,8-dimethylquinoline |
InChI |
InChI=1S/C11H9BrFN/c1-6-5-9(13)10(12)8-4-3-7(2)14-11(6)8/h3-5H,1-2H3 |
InChI Key |
MZYWUGQSJIWDOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(C=C2C)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


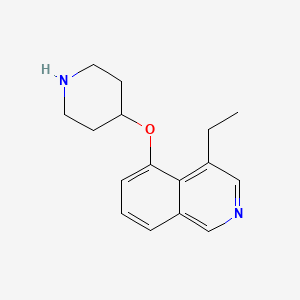


![4-[(4-Methylphenyl)sulfanyl]quinazoline](/img/structure/B11859320.png)
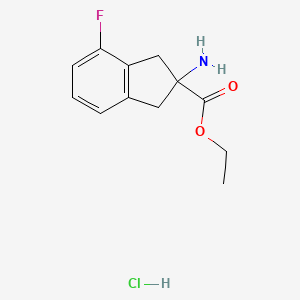
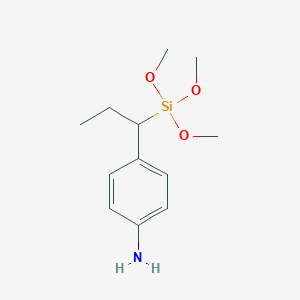

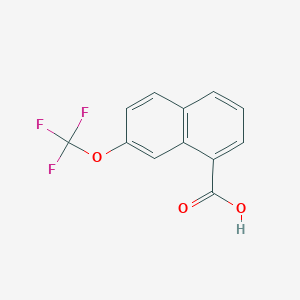
![N'-hydroxy-3-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide](/img/structure/B11859332.png)
